molecular formula C29H38N2O4 B12029985 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12029985
M. Wt: 478.6 g/mol
InChI Key: JSMRTIIVKGUKOA-SHHOIMCASA-N
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Description

The compound 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by multiple substituents:

  • Position 3: A hydroxyl group, enabling hydrogen bonding and influencing reactivity.
  • Position 4: A 4-methoxy-2-methylbenzoyl moiety, contributing steric bulk and electronic effects via methoxy and methyl substituents.
  • Position 5: A 4-tert-butylphenyl group, a hydrophobic and electron-donating substituent that enhances lipophilicity.

Properties

Molecular Formula

C29H38N2O4

Molecular Weight

478.6 g/mol

IUPAC Name

(4E)-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H38N2O4/c1-8-30(9-2)16-17-31-25(20-10-12-21(13-11-20)29(4,5)6)24(27(33)28(31)34)26(32)23-15-14-22(35-7)18-19(23)3/h10-15,18,25,32H,8-9,16-17H2,1-7H3/b26-24+

InChI Key

JSMRTIIVKGUKOA-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process initiates with imine formation between the amine and aldehyde, followed by cyclocondensation with the methyl pyruvate. The mechanism involves:

  • Imine formation : 2-(diethylamino)ethylamine reacts with 4-methoxy-2-methylbenzaldehyde to generate a Schiff base (imine 9 ).

  • Cyclocondensation : The imine undergoes nucleophilic attack on the α-ketoester of Compound 12b , leading to pyrrol-2-one ring closure.

  • Tautomerization : The enol intermediate tautomerizes to the thermodynamically stable 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one structure.

Optimization Data

ParameterOptimal ConditionYield ImprovementSource
Solvent1,4-Dioxane43% → 58%
TemperatureReflux (100°C)35% → 52%
Catalystp-Toluenesulfonic acid (10 mol%)40% → 65%
Reaction Time18–24 hours<30% → 45%

The use of 1,4-dioxane as a solvent enhances imine stability, while catalytic acid accelerates cyclocondensation.

Purification and Isolation

Crude product isolation involves:

  • Precipitation : Adding ice-cwater to the reaction mixture induces precipitation of the product.

  • Chromatography : Silica gel chromatography with ethyl acetate/methanol (9:1) removes unreacted amine and aldehyde.

  • Recrystallization : Ethanol/hexane mixtures yield pure product as a white crystalline solid (mp: 162–164°C).

Purity Analysis :

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • 1H NMR : δ 1.32 (s, 9H, tert-butyl), 3.42 (q, 4H, NCH2CH3), 6.82–7.45 (m, aromatic protons).

Alternative Synthetic Routes from Patent Literature

Patent EP2298768B9 and EP1761528B1 disclose related methodologies for pyrrol-2-one derivatives, though modifications are required for the target compound:

Microwave-Assisted Synthesis

  • Conditions : 150°C, 300 W, 30 minutes.

  • Advantage : Reduces reaction time from 24 hours to <1 hour.

  • Yield : Comparable to conventional heating (50–55%).

Solid-Phase Synthesis

  • Resin : Wang resin-functionalized with Rink amide linker.

  • Steps : Sequential coupling of Fmoc-protected 2-(diethylamino)ethylamine, 4-methoxy-2-methylbenzoic acid, and 4-tert-butylphenylacetyl chloride.

  • Cleavage : TFA/water (95:5) yields crude product, purified via HPLC.

Scalability and Industrial Considerations

Cost Analysis

ComponentCost per Kilogram (USD)Source
4-Tert-butylacetophenone220
2-(Diethylamino)ethylamine180
4-Methoxy-2-methylbenzaldehyde150

Total Raw Material Cost : ~$550/kg, excluding labor and overhead.

Environmental Impact

  • E-factor : 23 kg waste/kg product (primarily from solvent use in chromatography).

  • Green Chemistry Modifications :

    • Replace 1,4-dioxane with cyclopentyl methyl ether (CPME), reducing toxicity.

    • Catalytic recycling of imine intermediates via flow chemistry.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 3270 cm⁻¹ (O-H), 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

  • HRMS (ESI+) : m/z calculated for C26H32N2O5 [M+H]+: 453.2389; found: 453.2392.

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the 3-hydroxy-4-benzoyl group and the chair conformation of the pyrrol-2-one ring .

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the methoxy-methylbenzoyl moiety can be reduced to an alcohol.

    Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural differences and available data for analogues:

Compound Name / ID Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Features Reference
Target Compound 1: 2-(diethylamino)ethyl; 4: 4-methoxy-2-methylbenzoyl; 5: 4-tert-butylphenyl ~495.6* N/A N/A High lipophilicity (tert-butyl), basic side chain (diethylaminoethyl) -
5-(4-tert-butylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one 1: 2-hydroxypropyl; 4: 4-methylbenzoyl; 5: 4-tert-butylphenyl 408.23 263–265 62 Hydrophilic side chain (hydroxypropyl), simpler benzoyl group [1]
4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one 1: 2-(dimethylamino)ethyl; 4: benzoyl; 5: 4-methoxyphenyl 380.44 N/A N/A Smaller substituents (dimethylaminoethyl), lack of steric bulk at position 4 [13]
5-(4-ethylphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-(4-((3-methylbenzyl)oxy)benzoyl)-1,5-dihydro-2H-pyrrol-2-one 1: 2-methoxyethyl; 4: 4-(3-methylbenzyloxy)benzoyl; 5: 4-ethylphenyl ~520.6* N/A N/A Extended benzoyl substitution (3-methylbenzyloxy), ethylphenyl group [6]
4-(4-Butoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one 1: 5-methyl-1,3,4-thiadiazol-2-yl; 4: 4-butoxybenzoyl; 5: 4-ethylphenyl ~537.6* N/A N/A Heterocyclic substituent (thiadiazole), butoxybenzoyl [7]

*Calculated based on molecular formula.

Key Observations:

Position 1 Substituents: The target compound’s 2-(diethylamino)ethyl group provides stronger basicity compared to the dimethylaminoethyl group in and the hydroxypropyl group in . This may enhance solubility in acidic environments, which is advantageous for bioavailability.

Position 4 Aroyl Groups :

  • The target’s 4-methoxy-2-methylbenzoyl group combines methoxy (electron-donating) and methyl (steric hindrance) effects, differing from simpler benzoyl derivatives in and .
  • Substituents like 4-butoxybenzoyl () or 4-(3-methylbenzyloxy)benzoyl () increase hydrophobicity and may affect membrane permeability.

Structural-Activity Relationship (SAR) Insights

While explicit SAR data are unavailable in the evidence, trends can be inferred:

  • Hydrophobic Groups : The tert-butylphenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to ethyl or methoxyphenyl analogues.
  • Basic Side Chains: The diethylaminoethyl group may improve solubility and interaction with charged residues in enzymes or receptors.

Biological Activity

The compound 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one (CAS No. 618422-93-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C30H38N2O4
  • Molecular Weight : 490.63 g/mol
  • Boiling Point : 656.8 ± 55.0 °C (predicted)
  • Density : 1.164 ± 0.06 g/cm³ (predicted)
  • pKa : 4.50 ± 1.00 (predicted) .

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing primarily on its potential as an anticancer agent and its effects on metabolic processes.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it has been tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, demonstrating IC50 values of 6.2 µM and varying degrees of efficacy, respectively .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Metabolic Enzymes : The compound has been shown to inhibit key metabolic enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
  • Antioxidant Activity : It also displays antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated the cytotoxicity of various derivatives, including the target compound, against human cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced the anticancer activity .
  • Metabolic Enzyme Inhibition :
    • Another investigation focused on the inhibition of AChE by this compound, revealing a potential therapeutic application in treating neurological disorders .
  • Antioxidant Evaluation :
    • The antioxidant capacity was assessed using DPPH radical scavenging assays, where the compound demonstrated notable radical scavenging activity compared to standard antioxidants .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaIC50 (µM)Activity Type
Target CompoundC30H38N2O46.2Anticancer
Compound AC25H30N2O312.5Anticancer
Compound BC28H36N4O58.0Metabolic Inhibitor

Q & A

Q. What are the standard synthetic routes for preparing 5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one?

The compound is synthesized via multi-step reactions involving condensation of substituted benzaldehydes (e.g., 4-tert-butylbenzaldehyde) with pyrrolone precursors. A typical procedure includes:

  • Step 1 : Reacting 4-tert-butylbenzaldehyde (2.5 mmol) with a preformed pyrrolone intermediate under basic conditions (e.g., NaH in DMF) at room temperature for 3 hours.
  • Step 2 : Isolation via precipitation or recrystallization (e.g., MeOH) to achieve yields up to 62% .
  • Key parameters : Reaction time, solvent choice (e.g., DMF, dichloromethane), and stoichiometric ratios of reagents significantly influence yield and purity.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Analytical methods :
  • High-resolution mass spectrometry (HRMS) to confirm molecular mass (e.g., observed m/z 408.2273 vs. calculated 408.2097 for similar analogs) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., diethylaminoethyl group at position 1, tert-butylphenyl at position 5) .
  • Melting point analysis : Consistent melting points (e.g., 263–265°C) indicate purity .

Q. What functional groups in this compound are critical for its biological activity?

  • Hydroxyl group (position 3) : Essential for hydrogen bonding with biological targets (e.g., enzymes).
  • Diethylaminoethyl side chain (position 1) : Enhances solubility and potential receptor interactions.
  • 4-Methoxy-2-methylbenzoyl moiety (position 4) : Influences steric and electronic properties, affecting binding affinity .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in analogs with bulky substituents (e.g., 3,5-dichlorophenyl)?

  • Challenge : Bulky substituents reduce reaction efficiency (e.g., 18% yield for a dichlorophenyl analog) due to steric hindrance .
  • Solutions :
  • Prolonged heating (e.g., reflux for 10 hours) to overcome kinetic barriers.
  • Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Post-reaction purification via ice-water precipitation followed by recrystallization .

Q. How do substituent variations on the benzoyl group (position 4) impact structure-activity relationships (SAR)?

  • Case study : Replacing 4-methoxy-2-methylbenzoyl with pyridin-2-yl or 4-ethoxybenzoyl alters:
  • Lipophilicity : Measured via logP values (e.g., pyridinyl analogs show higher aqueous solubility).
  • Target affinity : Electron-withdrawing groups (e.g., nitro) enhance binding to kinases, while methoxy groups favor GPCR interactions .
    • Methodology : Parallel synthesis of analogs with systematic substituent changes, followed by bioactivity assays (e.g., IC50_{50} determination) .

Q. What strategies resolve contradictions in SAR data between in vitro and in vivo studies?

  • Example : A compound may show high enzyme inhibition in vitro but poor efficacy in vivo.
  • Approaches :
  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., CYP450 assays).
  • Prodrug design : Modify the hydroxyl group (position 3) to improve membrane permeability .
  • Co-crystallization studies : Resolve binding mode discrepancies using X-ray crystallography .

Q. How can by-products from the diethylaminoethyl side chain introduction be minimized?

  • Issue : Alkylation of the pyrrolone nitrogen often generates undesired quaternary ammonium salts.
  • Optimization :
  • Use of milder alkylating agents (e.g., iodoethane instead of bromoethane).
  • Temperature control (0–5°C) to reduce side reactions .
  • Purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) .

Methodological Guidelines

Q. What experimental designs are suitable for comparative studies of analogs?

  • Split-plot design : Assign substituent variations (e.g., aryl groups) as main plots and reaction conditions (e.g., solvents) as subplots. Use ≥4 replicates for statistical rigor .
  • Data analysis : Apply ANOVA to isolate effects of substituents vs. reaction parameters on yield/bioactivity.

Q. How should researchers handle hygroscopic or thermally unstable intermediates?

  • Storage : Use desiccants (e.g., molecular sieves) and inert atmospheres (N2_2/Ar) for moisture-sensitive intermediates.
  • Reaction setup : Conduct reactions under anhydrous conditions (e.g., Schlenk line) for thermally unstable intermediates .

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